molecular formula C6H9NOS B13467314 (3-Ethyl-1,2-oxazol-5-yl)methanethiol

(3-Ethyl-1,2-oxazol-5-yl)methanethiol

Cat. No.: B13467314
M. Wt: 143.21 g/mol
InChI Key: NMAQOTOPZJXCNP-UHFFFAOYSA-N
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Description

(3-Ethyl-1,2-oxazol-5-yl)methanethiol is a heterocyclic thiol derivative featuring a 1,2-oxazole (isoxazole) ring substituted with an ethyl group at position 3 and a methylthiol (-SCH₃) group at position 3. This compound is of interest in medicinal chemistry and materials science due to the versatility of the thiol moiety in drug design, catalysis, and polymer applications.

Properties

Molecular Formula

C6H9NOS

Molecular Weight

143.21 g/mol

IUPAC Name

(3-ethyl-1,2-oxazol-5-yl)methanethiol

InChI

InChI=1S/C6H9NOS/c1-2-5-3-6(4-9)8-7-5/h3,9H,2,4H2,1H3

InChI Key

NMAQOTOPZJXCNP-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=C1)CS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethyl-1,2-oxazol-5-yl)methanethiol typically involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(3-Ethyl-1,2-oxazol-5-yl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding dihydro derivatives.

    Substitution: The methanethiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dihydro derivatives of the oxazole ring.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

(3-Ethyl-1,2-oxazol-5-yl)methanethiol is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is used in the study of enzyme mechanisms and as a probe for biological thiol groups.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Ethyl-1,2-oxazol-5-yl)methanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. The oxazole ring may also interact with various biological receptors, modulating their activity. These interactions can influence cellular pathways and biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxazole Ring

a) Tert-butyl vs. Ethyl Substituents
  • (3-tert-Butyl-1,2-oxazol-5-yl)methanethiol: The tert-butyl group introduces significant steric bulk compared to the ethyl group in the target compound. Such derivatives are often explored in agrochemicals for their stability .
b) Methyl vs. Ethyl Substituents
  • 5-Ethyl-1,2-oxazol-3-amine :
    Replacing the thiol with an amine group eliminates thiol-specific reactivity (e.g., disulfide bonds) but introduces hydrogen-bonding capabilities. The ethyl substituent maintains moderate hydrophobicity, similar to the target compound .

Functional Group Modifications

a) Thiol vs. Amine Derivatives
  • (3-Ethyl-1,2-oxazol-5-yl)methanamine :
    The amine group (-NH₂) replaces the thiol, altering electronic properties (e.g., basicity vs. acidity). This derivative is commercially available and used as a building block in drug discovery, highlighting the importance of the oxazole scaffold .
b) Thiol vs. Ester Derivatives
  • Methyl 2-[(3-ethylisoxazol-5-yl)methylthio]acetate :
    The thioether linkage (-S-) and ester group (-COOCH₃) in this compound reduce oxidation susceptibility compared to free thiols. Such derivatives are intermediates in synthesizing more stable sulfur-containing polymers or prodrugs .
c) Thiol vs. Hydroxyl Derivatives
  • 3-(3-Ethyl-1,2-oxazol-5-yl)propan-1-ol :
    The hydroxyl (-OH) group increases hydrophilicity, enhancing aqueous solubility relative to the thiol analog. This modification may favor applications in polar solvents or biological environments requiring water compatibility .

Heterocycle Variations

a) Oxazole vs. Oxadiazole Derivatives
  • (3-Ethyl-1,2,4-oxadiazol-5-yl)methylamine hydrochloride :
    The oxadiazole ring (two nitrogen atoms) increases electron deficiency compared to oxazole, altering electronic interactions in coordination chemistry. Such compounds are explored as kinase inhibitors due to enhanced hydrogen-bond acceptor capacity .
b) Oxazole vs. Phosphonic Acid Derivatives
  • (3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)phosphonic acid: The phosphonic acid group (-PO₃H₂) introduces strong acidity and metal-chelating properties, diverging significantly from thiol reactivity. This derivative exhibits immunostimulatory effects, suggesting functional group-dependent biological activity .

Reactivity and Stability

  • Thiol Oxidation : The thiol group in (3-Ethyl-1,2-oxazol-5-yl)methanethiol is prone to oxidation, forming disulfides or sulfonic acids under oxidative conditions. This contrasts with thioether derivatives (e.g., Methyl 2-[(3-ethylisoxazol-5-yl)methylthio]acetate), which are more stable .
  • Biological Effects : Methanethiol derivatives can inhibit microbial growth, as seen in Methylacidiphilum fumariolicum studies, where methanethiol prolonged lag phases in bacterial cultures .

Comparative Data Table

Compound Name Molecular Formula Key Functional Group Key Properties/Applications Reference ID
This compound C₆H₉NOS -SH Thiol reactivity, oxidation-prone
(3-tert-Butyl-1,2-oxazol-5-yl)methanethiol C₈H₁₃NOS -SH Enhanced lipophilicity, steric bulk
(3-Ethyl-1,2-oxazol-5-yl)methanamine C₆H₁₀N₂O -NH₂ Drug building block, hydrogen bonding
Methyl 2-[(3-ethylisoxazol-5-yl)methylthio]acetate C₉H₁₃NO₃S -S-, -COOCH₃ Stable thioether, synthetic intermediate
3-(3-Ethyl-1,2-oxazol-5-yl)propan-1-ol C₈H₁₃NO₂ -OH High hydrophilicity, aqueous solubility
[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]amine C₅H₈N₃O -NH₂ Kinase inhibition, electron-deficient

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